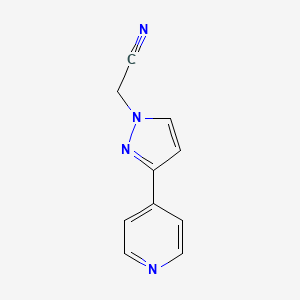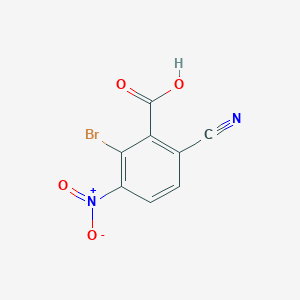
2-(3-(吡啶-4-基)-1H-吡唑-1-基)乙腈
描述
科学研究应用
合成和生物活性
- 抗氧化活性: 一项研究表明,使用类似化合物作为合成多功能取代杂环化合物(如吡唑和噻吩衍生物)的关键中间体,显示出与抗坏血酸相当的抗氧化活性 (A. El‐Mekabaty, 2015)。
- 抗肿瘤和抗微生物活性: 另一项研究专注于合成吡唑并[3,4-b]吡啶衍生物,展示出显著的抗菌和抗真菌性能,其中一些化合物对肝细胞系显示出显著的抗肿瘤活性 (M. El-Borai et al., 2012)。
材料科学应用
- 发光材料: 使用一种与2-(3-(吡啶-4-基)-1H-吡唑-1-基)乙腈相关的新型配体,通过水热合成混合配体发光Cd(II)框架,展示了这些化合物在构建具有多样结构主题和功能性能的发光框架中的潜力 (H. Cai et al., 2013)。
化学合成和表征
- 拥挤吡啶和嘧啶的合成: 研究表明了各种拥挤吡啶和(吡嘧啶-4-基)乙腈的高效合成方法,强调了这类化合物在化学转化中的多功能性 (R. Pratap et al., 2007)。
新型化合物合成
- 硫脲酸酯和吡唑并[3,4-b]吡啶的合成: 采用一种新颖方法合成硫脲酸酯和吡唑并[3,4-b]吡啶,从1H-吡唑-4-甲醛衍生物开始,某些化合物对细菌菌株表现出高抑制活性,表明这些合成分子的治疗潜力 (Ahmed E. M. Mekky, S. Sanad, 2019)。
安全和危害
While specific safety and hazard information for “2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
2-(3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-4-8-14-7-3-10(13-14)9-1-5-12-6-2-9/h1-3,5-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWKEXAOFVJTNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B1459782.png)
![3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1459783.png)
![2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline](/img/structure/B1459784.png)









![5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile](/img/structure/B1459800.png)
